spectroscopic characterization of 2-(Piperidin-2-yl)pyridine
spectroscopic characterization of 2-(Piperidin-2-yl)pyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-2-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its unambiguous identification and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind spectroscopic observations. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only the interpretation of expected spectral data but also detailed, field-proven experimental protocols. The guide culminates in a validated workflow, ensuring a holistic and accurate structural elucidation for researchers engaged in the synthesis and application of this molecule.
Introduction: The Structural and Scientific Significance
2-(Piperidin-2-yl)pyridine is a bicyclic heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a piperidine ring. Its molecular formula is C₁₀H₁₄N₂ and it has a molecular weight of approximately 162.23 g/mol .[1][2] This structure is a privileged scaffold in drug discovery, acting as a versatile ligand for various metal catalysts and a core component in pharmacologically active agents. The presence of both a rigid, electron-deficient pyridine ring and a flexible, saturated piperidine ring imparts unique conformational and electronic properties, making its precise characterization essential.
The primary goal of this guide is to establish a self-validating system for the structural confirmation of 2-(Piperidin-2-yl)pyridine. By integrating data from multiple orthogonal spectroscopic techniques, we can create a detailed molecular fingerprint that confirms connectivity, identifies functional groups, and establishes purity with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(Piperidin-2-yl)pyridine, a combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum can be divided into two key regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the piperidine protons.
Causality Behind Signal Location:
-
Pyridine Protons (δ 7.0-8.5 ppm): These protons are significantly deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The proton adjacent to the pyridine nitrogen (H6') will typically be the most downfield.
-
Piperidine Protons (δ 1.5-4.5 ppm): These protons reside in a saturated, non-aromatic environment and are therefore found significantly upfield. The proton at the chiral center (H2), being attached to a carbon bonded to two nitrogen atoms (one in each ring), is expected to be the most downfield of the aliphatic signals.
-
Amine Proton (N-H): The piperidine N-H proton signal is often broad due to quadrupole broadening and chemical exchange with the solvent. Its chemical shift is highly dependent on solvent and concentration.[3]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 2-(Piperidin-2-yl)pyridine, ten distinct signals are expected.
Causality Behind Signal Location:
-
Pyridine Carbons (δ 120-160 ppm): The sp²-hybridized carbons of the pyridine ring resonate downfield. The carbon atom at the junction of the two rings (C2') and the carbon adjacent to the nitrogen (C6') are typically the most deshielded.
-
Piperidine Carbons (δ 20-65 ppm): The sp³-hybridized carbons of the piperidine ring appear in the upfield region of the spectrum. The chiral carbon (C2) will be the most downfield among this group due to its attachment to the pyridine ring.
2D NMR for Unambiguous Assignment
While 1D NMR provides foundational data, 2D NMR techniques are essential to definitively connect the molecular fragments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the piperidine ring system from H2 through H6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. The key correlation to observe is between the piperidine H2 proton and the pyridine C2' and C3' carbons, which provides unequivocal proof of the connection point between the two rings.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Piperidin-2-yl)pyridine
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Piperidine | |||
| H2 / C2 | 3.5 - 4.5 (m) | 60 - 65 | Chiral center, deshielded by attachment to pyridine ring. |
| H3 / C3 | 1.6 - 1.9 (m) | 25 - 30 | |
| H4 / C4 | 1.5 - 1.8 (m) | 24 - 28 | |
| H5 / C5 | 1.7 - 2.0 (m) | 26 - 31 | |
| H6 / C6 | 2.8 - 3.4 (m) | 45 - 50 | Adjacent to the piperidine nitrogen. |
| NH | Variable (br s) | - | Broad signal, solvent-dependent. |
| Pyridine | |||
| H3' / C3' | 7.1 - 7.4 (m) | 120 - 125 | |
| H4' / C4' | 7.6 - 7.9 (m) | 135 - 140 | |
| H5' / C5' | 7.0 - 7.3 (m) | 122 - 127 | |
| H6' / C6' | 8.4 - 8.7 (d) | 148 - 152 | Most deshielded proton, adjacent to pyridine nitrogen. |
| C2' | - | 158 - 164 | Quaternary carbon, point of attachment. |
Note: Predicted values are based on analysis of similar structures and may vary with solvent and experimental conditions.[4][5][6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Vibrational Modes:
-
N-H Stretch (~3350-3300 cm⁻¹): A moderate, often broad, absorption band characteristic of the secondary amine in the piperidine ring.
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to moderate sharp bands appearing at higher wavenumbers than their aliphatic counterparts.
-
Aliphatic C-H Stretch (~2950-2850 cm⁻¹): Strong, sharp absorption bands corresponding to the methylene groups of the piperidine ring.
-
C=C and C=N Stretches (~1600-1430 cm⁻¹): A series of medium to strong bands characteristic of the pyridine ring vibrations. These are highly diagnostic for the presence of the aromatic system.[7][8]
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3350 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong |
| Pyridine Ring (C=C, C=N) | 1600 - 1430 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺): For C₁₀H₁₄N₂, the expected monoisotopic mass is 162.1157 g/mol .[1] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).
-
Fragmentation Pattern: Electron Impact (EI) ionization will likely induce fragmentation. Key expected fragments include:
-
Cleavage of the C-C bond between the two rings, leading to fragments corresponding to the pyridine ring (m/z 78) and the piperidinyl radical cation or related fragments.
-
Loss of hydrogen atoms or small alkyl fragments from the piperidine ring.
-
The base peak may correspond to a stabilized fragment resulting from the initial cleavage.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the pyridine chromophore.
-
π → π Transitions:* Strong absorptions are expected in the range of 200-270 nm, which are characteristic of the aromatic π-system of the pyridine ring.[9][10]
-
n → π Transitions:* A weaker, longer-wavelength absorption may be observed due to the transition of a non-bonding electron from the pyridine nitrogen to an anti-bonding π* orbital. This band can be sensitive to solvent polarity.[11]
Table 3: Summary of Key Spectroscopic Data
| Technique | Parameter | Expected Value |
| HRMS | [M+H]⁺ (Monoisotopic) | 163.1233 m/z |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.7 ppm |
| ¹H NMR | Aliphatic Protons | δ 1.5 - 4.5 ppm |
| ¹³C NMR | Aromatic Carbons | δ 120 - 164 ppm |
| ¹³C NMR | Aliphatic Carbons | δ 24 - 65 ppm |
| FT-IR | N-H Stretch | ~3330 cm⁻¹ |
| FT-IR | Pyridine Ring Stretches | ~1600 - 1430 cm⁻¹ |
| UV-Vis | λ_max (π → π*) | ~250 - 265 nm |
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The power of spectroscopic characterization lies in the integration of orthogonal data sets. The following workflow ensures a validated and comprehensive structural elucidation.
Sources
- 1. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
